3-氨基-N-(吡啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

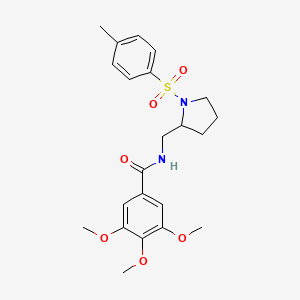

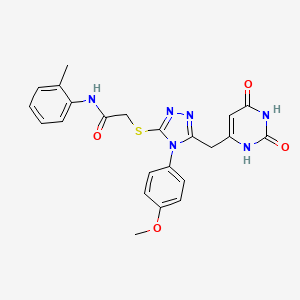

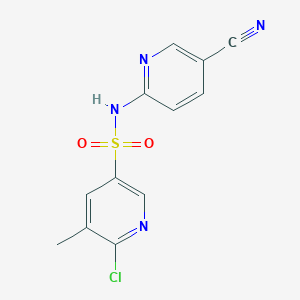

“3-amino-N-(pyridin-4-yl)benzamide” is a chemical compound that has been used in various scientific studies . It has been utilized as a ligand to facilitate cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings .

Synthesis Analysis

The synthesis of compounds similar to “3-amino-N-(pyridin-4-yl)benzamide” has been reported in the literature . For instance, a new heterocyclic compound was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis

The molecular structure of “3-amino-N-(pyridin-4-yl)benzamide” and similar compounds has been analyzed using various techniques such as IR, 1H NMR, and single crystal X-ray crystallography . For example, in one study, the benzene ring of a similar compound was found to be twisted by 63.29 (15)° with respect to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “3-amino-N-(pyridin-4-yl)benzamide” and similar compounds have been studied . For instance, a new multifunctional coordination framework was synthesized and characterized, and the redox properties of the framework were investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(pyridin-4-yl)benzamide” and similar compounds have been analyzed . For example, the molecular weights of similar compounds were found to be <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .科学研究应用

发光特性和结构表征

3-氨基-N-(吡啶-4-基)苯甲酰胺在DMF溶液和固态中均表现出发光特性,在水-DMF溶液中形成具有增强发射(AEE)的纳米聚集体。这些特性受溶剂极性的影响。该化合物还表现出可逆的机械致变色特性和多刺激响应,在材料科学和光子学中很有用。 (Srivastava等人,2017)

组蛋白脱乙酰酶抑制中的作用

该化合物已因其在抑制组蛋白脱乙酰酶(HDAC),特别是HDACs 1-3和11中的潜力而被研究,这在癌症治疗中具有重要意义。这种同型选择性抑制表明其在靶向癌症治疗中的效用。 (Zhou等人,2008)

血管内皮生长因子受体-2抑制

研究表明,3-氨基-N-(吡啶-4-基)苯甲酰胺衍生物可以作为血管内皮生长因子受体-2(VEGFR-2)激酶活性的有效抑制剂。由于VEGFR-2在肿瘤血管生成中起着至关重要的作用,因此这在癌症治疗中具有重要意义。 (Borzilleri等人,2006)

晶体结构分析

已经研究了该化合物的晶体结构,揭示了对其分子相互作用和稳定性的见解。了解其晶体结构对于材料科学和制药应用至关重要。 (Lemmerer & Bourne,2012)

合成和抗菌活性

已经合成了一些3-氨基-N-(吡啶-4-基)苯甲酰胺衍生物,并证明了对各种细菌的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用。 (Mobinikhaledi等人,2006)

改进的合成工艺

对3-氨基-N-(吡啶-4-基)苯甲酰胺衍生物合成工艺的改进研究导致了更高的产率方法,有利于大规模生产和工业应用。 (Dian,2010)

催化和聚合应用

对其与其他化学物质(例如在缩聚反应中)的反应性的研究揭示了其在聚合物科学和催化中的潜在应用。 (Yamazaki等人,1975)

化学合成中的定向基团

3-氨基-N-(吡啶-4-基)苯甲酰胺衍生物已用作化学合成中的定向基团,特别是在C-H键胺化过程中,表明它们在复杂有机合成中的效用。 (Zhao等人,2017)

亲核性和反应性研究

对吡啶的亲核性和反应性的研究,包括3-氨基-N-(吡啶-4-基)苯甲酰胺,对其在亲核有机催化中的应用具有重要意义。 (De Rycke等人,2011)

作用机制

Target of Action

Similar compounds have been found to target enzymes like glucokinase and tyrosine kinases , which play crucial roles in metabolic processes and signal transduction pathways respectively.

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Similar compounds have been found to affect pathways related to glucose metabolism and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and could include changes in cellular metabolism, growth, or differentiation.

Pharmacokinetics

Its molecular weight suggests that it could be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be studied further.

Result of Action

Similar compounds have been found to have significant activity against mycobacterium tuberculosis and to exhibit antiviral activity . These effects likely result from the compound’s interactions with its targets and subsequent alterations in cellular pathways.

安全和危害

未来方向

Future research directions could involve further exploration of the ligand to facilitate cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions could be a promising direction .

属性

IUPAC Name |

3-amino-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQYOOHVQMUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)

![N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2696343.png)

![Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate](/img/structure/B2696349.png)

![2-[1-(2-fluorophenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2696351.png)